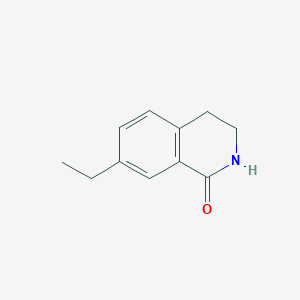
7-ethyl-3,4-dihydro-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:
Formation of Isoquinoline Derivative: The starting material is often an isoquinoline derivative, which undergoes alkylation at the nitrogen atom.
Reduction Process: The isoquinoline derivative is then reduced to form the dihydroisoquinoline structure.
Ethylation: Ethylation of the dihydroisoquinoline compound is performed to introduce the ethyl group at the 7-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivative.
Reduction: Further reduction can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated isoquinoline derivatives.
Substitution Products: Halogenated or alkylated isoquinolines.
Scientific Research Applications
7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it useful in studying biological systems.
Medicine: It has potential therapeutic applications, including antitumor and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one is structurally similar to other isoquinoline derivatives, such as 7-methyl-3,4-dihydro-2H-isoquinolin-1-one and 3,4-dihydro-2H-isoquinolin-1-one. the presence of the ethyl group at the 7-position imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
7-Methyl-3,4-dihydro-2H-isoquinolin-1-one
3,4-Dihydro-2H-isoquinolin-1-one
7-Propyl-3,4-dihydro-2H-isoquinolin-1-one
7-Butyl-3,4-dihydro-2H-isoquinolin-1-one
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-ethyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
HVHXCXRXXAYDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CCNC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




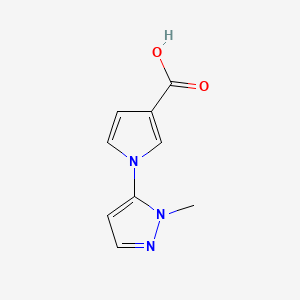
![Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B15356252.png)

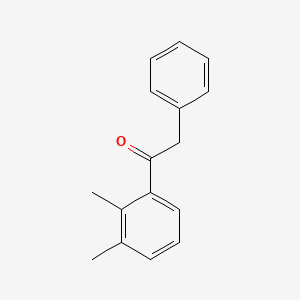
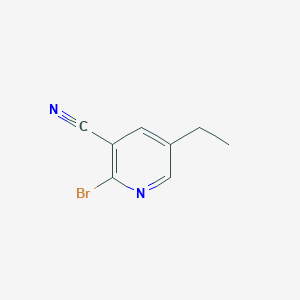
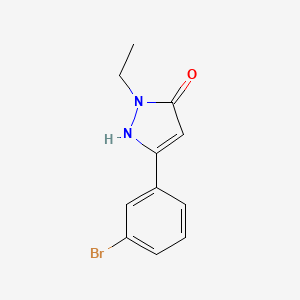
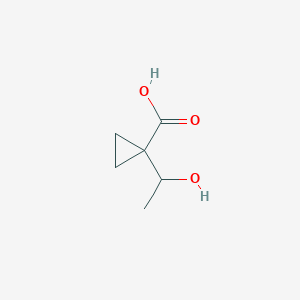
![Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)

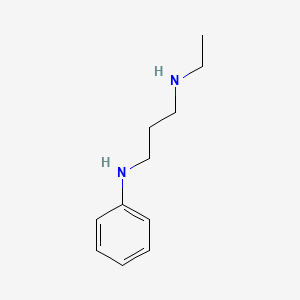
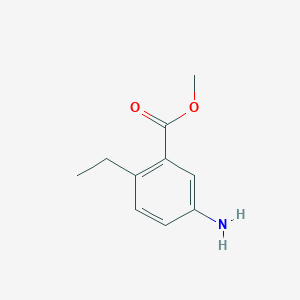
![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
